molecular formula C49H79N5O12 B12388203 Acetylene-PEG3-MMAF-OMe

Acetylene-PEG3-MMAF-OMe

Cat. No.: B12388203
M. Wt: 930.2 g/mol
InChI Key: IXHSQIFHDJLENR-ZPAUYSRYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylene-PEG3-MMAF-OMe (LCB14-0536) is a multifunctional protein-agent conjugate designed for targeted drug delivery and click chemistry applications. Its structure comprises three key components:

  • Acetylene (Alkyne) group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for site-specific conjugation with azide-containing molecules .
  • PEG3 spacer: A triethylene glycol linker that enhances solubility, reduces steric hindrance, and improves pharmacokinetic properties.
  • MMAF-OMe: A derivative of the cytotoxic agent monomethyl auristatin F (MMAF), modified with a methoxy group to modulate potency and stability.

This compound is specifically recognized by isoprenoid transferase, a feature that facilitates selective protein labeling or drug conjugation in biological systems . Its dual functionality as both a cytotoxic conjugate and a click chemistry reagent makes it valuable in antibody-drug conjugate (ADC) synthesis and precision therapeutics.

Properties

Molecular Formula

C49H79N5O12

Molecular Weight

930.2 g/mol

IUPAC Name

methyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[methyl-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C49H79N5O12/c1-14-24-64-25-26-65-27-28-66-31-41(56)52(9)43(33(5)6)47(58)51-42(32(3)4)48(59)53(10)44(34(7)15-2)39(61-11)30-40(55)54-23-19-22-38(54)45(62-12)35(8)46(57)50-37(49(60)63-13)29-36-20-17-16-18-21-36/h1,16-18,20-21,32-35,37-39,42-45H,15,19,22-31H2,2-13H3,(H,50,57)(H,51,58)/t34-,35+,37-,38-,39+,42-,43-,44-,45+/m0/s1

InChI Key

IXHSQIFHDJLENR-ZPAUYSRYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)COCCOCCOCC#C

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)COCCOCCOCC#C

Origin of Product

United States

Preparation Methods

The synthesis of Acetylene-PEG3-MMAF-OMe involves several steps. The compound is prepared through a series of chemical reactions that introduce the alkyne group and the polyethylene glycol (PEG) linker. The reaction conditions typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity .

Chemical Reactions Analysis

Acetylene-PEG3-MMAF-OMe undergoes various chemical reactions, including:

Common reagents used in these reactions include copper catalysts, azide-containing molecules, and various solvents. The major products formed from these reactions are triazole-linked conjugates .

Comparison with Similar Compounds

Click Chemistry Capabilities

  • This compound and H-D-Tyr(Propargyl)-OH both contain alkyne groups for CuAAC, but the former integrates a cytotoxic payload (MMAF-OMe) and PEG spacer, enabling simultaneous drug delivery and bioconjugation .
  • MeO-PEG-N3 serves as a complementary azide reagent for CuAAC but lacks therapeutic activity, emphasizing its role as a polymer scaffold .

Therapeutic Payloads

  • This compound delivers MMAF-OMe, a tubulin inhibitor with proven ADC efficacy. In contrast, GEM–IB combines gemcitabine (antimetabolite) and ibandronate (bisphosphonate) for bone-targeted chemotherapy, showing synergistic effects with docetaxel in preclinical models .

Targeting Mechanisms

  • The isoprenoid transferase specificity of this compound distinguishes it from non-enzymatically targeted compounds like GEM–IB or H-D-Tyr(Propargyl)-OH .

Performance Metrics

  • Cytotoxicity: MMAF-OMe has sub-nanomolar potency in vitro, whereas GEM–IB relies on gemcitabine’s IC50 values (low micromolar range), indicating differing mechanisms of action .
  • Biological Stability : The methoxy group in MMAF-OMe enhances metabolic stability over unmodified MMAF, a critical advantage for in vivo applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.